molecular formula C10H9NO3 B078898 (S)-4-Benzyloxazolidine-2,5-dione CAS No. 14825-82-2

(S)-4-Benzyloxazolidine-2,5-dione

Cat. No.: B078898
CAS No.: 14825-82-2
M. Wt: 191.18 g/mol
InChI Key: GQBIVYSGPXCELZ-QMMMGPOBSA-N
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Description

(S)-4-Benzyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a benzyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of (S)-phenylalanine with phosgene or triphosgene, which facilitates the formation of the oxazolidinedione ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane. The process is usually carried out at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Catalysts and optimized reaction conditions are employed to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyloxazolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other derivatives.

    Reduction: Reduction reactions can convert the oxazolidinedione to oxazolidines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinedione ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce oxazolidines.

Scientific Research Applications

Chemistry: (S)-4-Benzyloxazolidine-2,5-dione is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It serves as a precursor for various heterocyclic compounds and is utilized in the synthesis of natural products and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as anticonvulsants and antimicrobial agents. Their ability to modulate biological pathways makes them candidates for drug development.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers. Its stability and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which (S)-4-Benzyloxazolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    ®-4-Benzyloxazolidine-2,5-dione: The enantiomer of (S)-4-Benzyloxazolidine-2,5-dione, with similar chemical properties but different biological activities.

    Oxazolidinones: A class of compounds with a similar core structure but varying substituents, used in antibiotics like linezolid.

    Thiazolidinediones: Compounds with a sulfur atom in place of oxygen, used in the treatment of diabetes.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique properties and versatile reactivity make it a valuable compound for scientific research and practical applications.

Properties

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIVYSGPXCELZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542763
Record name (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14825-82-2
Record name (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes L-Phe-NCA so important in polypeptide synthesis?

A1: L-Phe-NCA is an amino acid N-carboxyanhydride (NCA) derivative. NCAs are highly reactive precursors for the preparation of polypeptides through ring-opening polymerization (ROP) [, ]. This polymerization method offers excellent control over molecular weight and allows for the incorporation of various functionalities, making L-Phe-NCA a versatile building block.

Q2: Can you explain how the choice of initiator and solvent influences L-Phe-NCA polymerization?

A2: Absolutely! The selection of initiator and solvent significantly affects the polymerization outcome. For instance, using primary amines like benzylamine or hexylamine as initiators in solvents like dioxane or sulfolane yields linear polypeptides with defined end groups []. In contrast, using weakly nucleophilic initiators like aromatic amines or even water in methylene chloride can lead to polypeptides with high α-helix content []. Interestingly, aprotic bases as initiators can result in low molecular weight side products, highlighting the importance of careful reagent selection [].

Q3: How does the polymerization of L-Phe-NCA contribute to the formation of nanostructures?

A3: L-Phe-NCA polymerization can drive self-assembly processes, leading to nanoparticle formation. This phenomenon, known as N-carboxyanhydride ring-opening polymerization-induced self-assembly (NCA ROPISA), enables the generation of poly(amino acid)-based nanoparticles in a single step []. The hydrophobic nature of poly(L-phenylalanine) segments drives the self-assembly into various morphologies, such as rod-like nanoparticles, primarily dictated by the secondary structure of the polypeptide [].

Q4: Are there any studies investigating the potential of L-Phe-NCA based polymers for drug delivery?

A4: Yes, researchers have explored the potential of L-Phe-NCA based polymers in drug delivery applications. One study utilized L-Phe-NCA along with L-cystine N-carboxyanhydride to create reduction-responsive poly(ethylene glycol)-poly(amino acid) nanogels []. These nanogels exhibited controlled drug release profiles in the presence of glutathione, a reducing agent abundant in tumor cells, suggesting their potential for targeted intracellular drug delivery [].

Q5: What analytical techniques are commonly employed to characterize L-Phe-NCA derived polymers?

A5: Characterization of L-Phe-NCA derived polymers often involves techniques like MALDI-TOF mass spectroscopy to determine molecular weight and end-group fidelity []. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR CP/MAS, provides insights into copolymer composition and secondary structure [, ]. Infrared (IR) spectroscopy also aids in secondary structure analysis []. Additionally, techniques like viscosity measurements, X-ray diffraction (XRD), and field emission scanning electron microscopy (FE-SEM) are used to assess the properties and morphologies of the resulting polymers and self-assembled structures [, ].

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